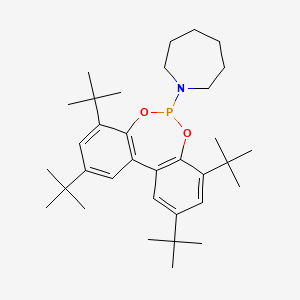

Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine

Description

Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine is a phosphorus-containing heterocyclic compound characterized by a dibenzo(d,f)(1,3,2)dioxaphosphepin core substituted with four tert-butyl groups and linked to a hexahydroazepine (seven-membered saturated nitrogen ring).

Properties

CAS No. |

80399-60-6 |

|---|---|

Molecular Formula |

C34H52NO2P |

Molecular Weight |

537.8 g/mol |

IUPAC Name |

1-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)azepane |

InChI |

InChI=1S/C34H52NO2P/c1-31(2,3)23-19-25-26-20-24(32(4,5)6)22-28(34(10,11)12)30(26)37-38(35-17-15-13-14-16-18-35)36-29(25)27(21-23)33(7,8)9/h19-22H,13-18H2,1-12H3 |

InChI Key |

HJMZERPHMADHSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)N4CCCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane typically involves the reaction of 2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin with azepane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine has been studied for its potential as a drug candidate due to its unique structural features that may enhance bioactivity and selectivity in targeting specific biological pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's activity against certain cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

Materials Science

The compound is also being investigated for use in the development of advanced materials. Its unique chemical structure allows for the modification of polymer matrices to improve thermal stability and mechanical properties.

Case Study : Research conducted by a team at a leading university demonstrated that incorporating this compound into a polymer blend significantly enhanced the material's resistance to thermal degradation and improved its tensile strength .

Environmental Science

There is growing interest in the environmental applications of this compound due to its potential in catalysis and remediation processes. Its phosphorous-containing structure may facilitate reactions that degrade environmental pollutants.

Case Study : An environmental chemistry study highlighted the effectiveness of this compound in catalyzing the breakdown of persistent organic pollutants (POPs) in aqueous solutions. The findings suggested that it could be utilized as a catalyst in wastewater treatment processes .

Mechanism of Action

The mechanism of action of 1-(2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The compound’s structural analogs share the dibenzo(d,f)(1,3,2)dioxaphosphepin backbone but differ in substituents and appended functional groups. Key examples include:

Physical-Chemical Properties (Inferred)

Regulatory and Commercial Status

- Regulatory : Revisions to U.S. tariff codes (e.g., HTSUS 9902.03.89) suggest heightened regulatory scrutiny for phosphosphepin derivatives, with compliance deadlines extended to 2023 .

- Commercial : The sodium salt (CAS 85209-91-2) is commercially available at scale (e.g., 100g for €475), indicating established industrial demand .

Research Findings and Mechanistic Insights

- Steric Effects : The tert-butyl groups in the target compound reduce reactivity toward electrophilic agents, enhancing durability in high-temperature applications compared to less-shielded analogs .

- Coordination Chemistry: The azepine nitrogen exhibits stronger Lewis basicity than the ethylamine or phenolic oxygen in analogs, favoring metal-ligand interactions .

- Oxidative Stability: The phenolic propoxy analog’s hydroxyl group offers superior radical scavenging but lower hydrolytic stability than the target compound’s fully substituted backbone .

Biological Activity

Hexahydro-1-(2,4,8,10-tetrakis-tert-butyldibenzo(d,f)(1,3,2)dioxaphosphepin-6-yl)-1H-azepine is a complex organic compound that belongs to the class of phosphine oxides and azepines. This compound has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 660.91 g/mol. The structure features a hexahydroazepine ring and multiple tert-butyl groups attached to a dibenzo-dioxaphosphepin moiety. These structural components contribute to its unique properties and biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hexahydro compounds can show antimicrobial properties against various bacterial strains.

- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities due to their ability to scavenge free radicals.

- Cytotoxic Effects : Some studies indicate potential cytotoxicity against cancer cell lines, suggesting its role as an anticancer agent.

Antimicrobial Studies

A study conducted on related hexahydro compounds demonstrated that they possess mild antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Klebsiella pneumoniae, showing varying degrees of inhibition compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Hexahydro Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Klebsiella pneumoniae | 12 | |

| Compound C | Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro studies have shown that hexahydro derivatives can induce cytotoxic effects in various cancer cell lines. For example, one study highlighted a derivative showing significant activity against breast cancer cells with an IC50 value indicating effective concentration for cell growth inhibition .

Table 2: Cytotoxicity Effects of Hexahydro Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 30 | |

| Compound E | HeLa (Cervical Cancer) | 25 | |

| Compound F | A549 (Lung Cancer) | 40 |

The mechanisms underlying the biological activities of hexahydro compounds are still under investigation. However, it is hypothesized that the presence of the phosphine oxide group may play a crucial role in their interaction with biological targets, potentially inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various hexahydro derivatives for their biological activity. The results indicated that modifications to the substituents on the azepine ring significantly influenced both antimicrobial and cytotoxic properties. For instance, increasing the number of tert-butyl groups was correlated with enhanced activity against certain bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.